molecular formula C9H4Br2FN B3066494 2,8-Dibromo-3-fluoroquinoline CAS No. 834884-04-7

2,8-Dibromo-3-fluoroquinoline

Cat. No. B3066494
CAS RN: 834884-04-7
M. Wt: 304.94 g/mol
InChI Key: UACCTSNIBRCJNH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,8-Dibromo-3-fluoroquinoline is C9H4Br2FN . Its average mass is 304.941 Da and its monoisotopic mass is 302.869446 Da .

Scientific Research Applications

Phototoxicity Reduction in Fluoroquinolones

Fluoroquinolones are known for their phototoxic effects, which are exacerbated under UV light exposure. A study by Marutani et al. (1993) showed that modifying the quinolone nucleus with a methoxy group at the 8 position significantly reduces this phototoxicity. This modification, as in the case of Q-35 (8-OCH3), provided stability under UVA irradiation and reduced inflammatory lesions in a murine model, contrasting with the effects seen in fluoroquinolones without such substitutions (Marutani et al., 1993).

Hg2+-Selective Chromo- and Fluoroionophores

8-Hydroxyquinoline derivatives, including those modified with fluorine, have been studied for their metal ion sensing properties. Moon et al. (2004) developed a compound that exhibited pronounced Hg2+-selective fluoroionophoric properties, efficiently quenching fluorescence with Hg2+ ions in an aqueous dioxane solution. This highlights the potential of fluoroquinoline derivatives in the selective detection of heavy metals (Moon et al., 2004).

Functionalization and Metalation of Fluoroquinolines

Ondi et al. (2005) demonstrated that mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into various functionalized forms, including carboxylic acids and carboxamides. These compounds have potential applications in creating derivatives with specific functional groups, useful in various chemical and pharmaceutical fields (Ondi et al., 2005).

Fluorescence Monitoring of Corrosion

Roshan et al. (2018) utilized 8-hydroxyquinoline (8-HQ) in epoxy coatings for detecting corrosion in metals. 8-HQ, sensitive to ferric ions, was shown to fluoresce upon chelation with Fe2+/Fe3+ ions produced during corrosion, demonstrating an innovative application of quinoline derivatives in industrial monitoring (Roshan et al., 2018).

Fluorescence Properties of Hydroxyquinolines

Park et al. (2016) explored the photophysical processes of 8-Hydroxyquinoline in different media. The study provided insights into why metal complexes of 8-HQ are generally fluorescent while 8-HQ alone is not, which is pivotal for its applications in fluorescence-based detection and analysis (Park et al., 2016).

properties

IUPAC Name

2,8-dibromo-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2FN/c10-6-3-1-2-5-4-7(12)9(11)13-8(5)6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACCTSNIBRCJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30479740
Record name 2,8-Dibromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dibromo-3-fluoroquinoline

CAS RN

834884-04-7
Record name 2,8-Dibromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30479740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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